16-Azidohexadecanoyl-CoA (triammonium)
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Overview
Description
16-Azidohexadecanoyl-CoA (triammonium) is an azide analog of coenzyme A (CoA) that is primarily used for the study of lipid metabolism . This compound is a derivative of coenzyme A, which plays a crucial role in various biochemical reactions, particularly in the metabolism of fatty acids and the synthesis of lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method typically involves the use of specific reagents and conditions to achieve the desired transformation. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for 16-Azidohexadecanoyl-CoA (triammonium) are not widely documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
16-Azidohexadecanoyl-CoA (triammonium) can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, where it can be replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly in the formation of triazoles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the azide group.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the formation of triazoles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions yield amine derivatives .
Scientific Research Applications
16-Azidohexadecanoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying lipid metabolism and the role of coenzyme A in biochemical reactions.
Biology: It is used in the study of cellular processes involving lipid metabolism and signaling.
Industry: It can be used in the synthesis of specialized lipids and other bioactive molecules.
Mechanism of Action
The mechanism of action of 16-Azidohexadecanoyl-CoA (triammonium) involves its role as an analog of coenzyme A. It can participate in biochemical reactions that involve coenzyme A, thereby influencing lipid metabolism and other related processes . The azide group can also be used as a chemical handle for further modifications, enabling the study of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
160 Coenzyme A: A non-azide analog of coenzyme A used in similar biochemical studies.
190 Coenzyme A: Another analog of coenzyme A with a different fatty acid chain length.
210 Coenzyme A: Similar to 19:0 Coenzyme A but with a longer fatty acid chain.
Uniqueness
16-Azidohexadecanoyl-CoA (triammonium) is unique due to the presence of the azide group, which allows for specific chemical modifications and reactions that are not possible with other coenzyme A analogs . This makes it a valuable tool for studying lipid metabolism and related biochemical processes .
Properties
Molecular Formula |
C37H74N13O17P3S |
---|---|
Molecular Weight |
1098.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-azidohexadecanethioate;azane |
InChI |
InChI=1S/C37H65N10O17P3S.3H3N/c1-37(2,32(51)35(52)41-19-17-27(48)40-20-21-68-28(49)16-14-12-10-8-6-4-3-5-7-9-11-13-15-18-45-46-39)23-61-67(58,59)64-66(56,57)60-22-26-31(63-65(53,54)55)30(50)36(62-26)47-25-44-29-33(38)42-24-43-34(29)47;;;/h24-26,30-32,36,50-51H,3-23H2,1-2H3,(H,40,48)(H,41,52)(H,56,57)(H,58,59)(H2,38,42,43)(H2,53,54,55);3*1H3/t26-,30+,31?,32+,36-;;;/m1.../s1 |
InChI Key |
IRKUQXJWDGYOIA-UEWJOKIPSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCN=[N+]=[N-])O.N.N.N |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCN=[N+]=[N-])O.N.N.N |
Origin of Product |
United States |
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